Conformational Bias in 2-Vinyl Tetrahydropyran
The 2-vinyl substituent in a tetrahydropyran ring imparts a conformational energy (A-value) of 2.27 kcal/mol, which is significantly different from the 2-ethyl (2.62 kcal/mol), 2-methyl (2.86 kcal/mol), and 2-ethynyl (0.34 kcal/mol) analogs, as determined experimentally by low-temperature NMR spectroscopy [1]. This value dictates the equilibrium distribution of axial/equatorial conformers of the 2-vinyl group and, consequently, the orientation of the adjacent 3-amine substituent. In contrast, a 5-membered oxolane (tetrahydrofuran) ring, such as in 2-ethenyloxolan-3-amine (CAS 1934930-46-7), exhibits a fundamentally different conformational landscape (pseudorotation) lacking the well-defined chair conformation of the oxane ring, resulting in an undefined conformational preference for the amine group.
| Evidence Dimension | Conformational Energy (A-value, kcal/mol) |
|---|---|
| Target Compound Data | 2.27 kcal/mol for 2-CH2=CH substituent in tetrahydropyran |
| Comparator Or Baseline | 2-Ethyl (2.62 kcal/mol), 2-Methyl (2.86 kcal/mol), 2-Ethynyl (0.34 kcal/mol) in tetrahydropyran |
| Quantified Difference | Δ 0.35 kcal/mol (vs. 2-ethyl); Δ 0.59 kcal/mol (vs. 2-methyl); Δ 1.93 kcal/mol (vs. 2-ethynyl) |
| Conditions | Low-temperature 13C and 1H NMR spectroscopy in CD2Cl2/CHFCl2 |
Why This Matters
This data enables rational, conformation-guided design of bioactive molecules, as the specific 2.27 kcal/mol bias directly influences the three-dimensional presentation of the 3-amine pharmacophore, a critical parameter not provided by alternative 2-substituted tetrahydropyrans or 5-membered ring analogs.
- [1] Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational Analysis. 42. Monosubstituted Tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643. DOI: 10.1021/ja00377a015 View Source
